Methyl 3-bromo-2,5-dichlorobenzoate
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Overview
Description
Methyl 3-bromo-2,5-dichlorobenzoate: is an organic compound with the molecular formula C8H5BrCl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine, chlorine, and chlorine atoms, respectively. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Methyl 3-bromo-2,5-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Its bioavailability could be influenced by factors such as its lipophilicity and molecular weight (283.94) . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature , as suggested by its storage temperature of 2-8°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment. More research is needed to understand these potential influences.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,5-dichlorobenzoate can be synthesized through the esterification of 3-bromo-2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2,5-dichlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-bromo-2,5-dichlorobenzoic acid.
Oxidation: Complex aromatic compounds with additional functional groups.
Scientific Research Applications
Chemistry: Methyl 3-bromo-2,5-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of new drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
- Methyl 3-bromo-2-chlorobenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison: Methyl 3-bromo-2,5-dichlorobenzoate is unique due to the presence of both bromine and two chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, methyl 3-bromo-2-chlorobenzoate has only one chlorine atom, which may result in different reactivity and applications .
Properties
IUPAC Name |
methyl 3-bromo-2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVBWKRRWAFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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